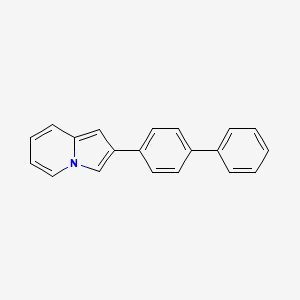
2-(4-Phenylphenyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .
Synthesis Analysis
Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis
The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .Wissenschaftliche Forschungsanwendungen
Synthesis of Indolizine Derivatives
Indolizine, which includes 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . Many approaches for their synthesis have been developed . For example, Okamoto and Niyomura successfully synthesized indolizine starting from 2-(pyridin-2-yl)acetonitrile and selenium dioxide .
Organic Fluorescent Molecules
Some indolizine derivatives, including 2-(4-Phenylphenyl)indolizine, have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .
Radical Cyclization/Cross-Coupling
Indolizine and its derivatives can be synthesized by radical cyclization/cross-coupling . This method is gaining attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Transition Metal-Catalyzed Reactions
New pathways for the synthesis of indolizines, including 2-(4-Phenylphenyl)indolizine, have been discovered, such as transition metal-catalyzed reactions . These reactions allow for the creation of substitution patterns that were difficult to build using classical methodologies .
Oxidative Coupling
Another method for the synthesis of indolizines is through oxidative coupling . This approach allows for the creation of π-expanded indolizines .
Potential Anticancer Agents
Indole derivatives, which include indolizines like 2-(4-Phenylphenyl)indolizine, are being investigated for their potential as anticancer agents . They could potentially be developed into highly effective agents against glioblastoma (GBM), the most aggressive form of primary brain tumor .
Wirkmechanismus
Target of Action
Indolizine, the core structure of 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . .
Mode of Action
Indolizine derivatives have been found to exhibit a range of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities
Biochemical Pathways
Given the diverse biological activities of indolizine derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Indolizine derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)indolizine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYZYMUPQKNLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365446 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)indolizine | |
CAS RN |
79373-03-8 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)







